4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of 1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of such compounds involves various strategies and approaches. The methods are systematized according to the method to assemble the pyrazolopyridine system . Based on scaffold hopping and computer-aided drug design, several derivatives have been synthesized .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrazolopyridine system . The structure includes a phenyl group bound to a pyrazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. The isolated red solid was treated with triethoxyorthoformate in acetic anhydride to afford ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. Some compounds exhibit excellent thermal stability . More specific properties of “4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” are not available in the current data.Scientific Research Applications
Biological and Chemical Interactions
The compound 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is part of a class of chemicals that are known for their interaction with various biological and chemical systems. This compound, like its related substances, has been studied for its interactions with enzymes and receptors in biological systems, primarily due to its structural features, such as the presence of pyridine-type nitrogen atoms. This allows it to bind effectively with different enzymes and receptors through numerous weak interactions, eliciting a broad range of bioactivities (Verma et al., 2019).
Application in Medicinal Chemistry
The compound and its analogs have found extensive application in medicinal chemistry, particularly in the synthesis and development of pharmaceuticals. The compound's core structure, characterized by fused benzene and pyrone rings, exhibits significant bioactivities, including antitumor, anti-inflammation, antiviral, and antibacterial effects (Jing-Jing Zhu & Jian-Guo Jiang, 2018). The compound can be customized for specific target sites to minimize systemic side effects, with different substituents on the core structure exhibiting varying activities due to their electronic or steric effects.
Involvement in Synthesis of Heterocyclic Compounds
The compound has also been noted for its utility as a building block in the synthesis of a wide range of heterocyclic compounds. These include but are not limited to pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound and its derivatives under mild reaction conditions has opened up new avenues for the generation of versatile cynomethylene dyes and other heterocyclic compounds (Gomaa & Ali, 2020).
Contribution to Photophysical and Photoelectronic Fields
Furthermore, this compound has been reported to be of significant value in the creation of novel optoelectronic materials due to its inclusion in π-extended conjugated systems. Its derivatives have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting its versatility and significance beyond the pharmaceutical domain (Lipunova et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . Inhibition of CDK2 can lead to a halt in cell cycle progression, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle progression pathway . By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines . Specifically, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Properties
IUPAC Name |
4-(9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-5-8-20-17(10-15)19-11-18(13-3-6-16(26)7-4-13)24-25(19)21(27-20)14-2-1-9-23-12-14/h1-10,12,19,21,26H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMMAABWFWTLQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)O)C5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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